2,3,3,4,4,4-Hexafluoro-1-butene

Beschreibung

Significance of Highly Fluorinated Alkenes in Contemporary Chemical Research

Highly fluorinated alkenes are of significant interest in contemporary chemical research due to the unique properties conferred by the fluorine atoms. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnih.gov

Key properties and applications that underscore their significance include:

Enhanced Thermal Stability and Chemical Resistance: Fluorinated materials, such as polymers and coatings derived from fluorinated alkenes, exhibit high thermal stability and resistance to chemical attack. numberanalytics.com This makes them suitable for high-performance applications. numberanalytics.com

Unique Biological Activity: The substitution of hydrogen with fluorine can influence a molecule's conformation, pKa, and metabolic stability, which is of great interest in medicinal chemistry and drug discovery. nih.govacs.org Fluorinated compounds are found in various pharmaceuticals and agrochemicals. numberanalytics.com For instance, the anticancer agent 5-fluorouracil (B62378) and the insecticide fipronil (B1672679) are notable examples of fluorinated molecules. numberanalytics.com

Advanced Materials: Fluorinated alkenes are precursors to a wide range of materials, including fluoropolymers like Teflon, which are used for non-stick coatings and electrical insulation. numberanalytics.com

Tracers and Probes: The use of fluorinated compounds extends to biomedical research, where they serve as probes in magnetic resonance imaging (MRI) and positron emission tomography (PET). numberanalytics.comnih.gov

The development of new and efficient methods for the synthesis of fluorinated compounds, including the hydrofluorination of alkenes, is an active area of research. acs.orgnih.gov

Structural Characteristics and Isomeric Considerations within Hexafluorobutenes

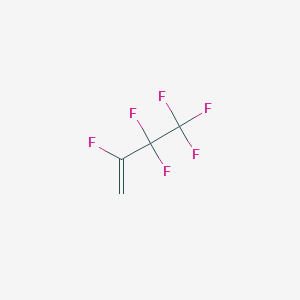

The molecular structure of 2,3,3,4,4,4-Hexafluoro-1-butene is characterized by a four-carbon chain with a double bond between the first and second carbon atoms. Six fluorine atoms are attached at positions 2, 3, and 4. The IUPAC name for this compound is 2,3,3,4,4,4-hexafluorobut-1-ene. nih.gov

Isomerism in Hexafluorobutenes:

Hexafluorobutenes can exist as several isomers depending on the position of the double bond and the arrangement of the fluorine atoms. Isomers are compounds that share the same molecular formula but have different structural arrangements. purdue.edu This leads to different chemical and physical properties. purdue.edu

For example, 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz) exists as two geometric isomers: (Z)-1,1,1,4,4,4-hexafluoro-2-butene (cis isomer) and (E)-1,1,1,4,4,4-hexafluoro-2-butene (trans isomer). ontosight.aiacs.org These isomers have the same connectivity of atoms but differ in their spatial arrangement around the double bond. purdue.edu The (Z) isomer, where the trifluoromethyl groups are on the same side of the double bond, has gained significant attention as a refrigerant and foam-blowing agent due to its low global warming potential. acs.orgnih.gov

Other isomers of hexafluorobutene include 1,1,2,3,3,4-hexafluorobut-1-ene. nih.gov The specific placement of fluorine atoms and the double bond in each isomer results in distinct physical and chemical characteristics.

Overview of Research Trajectories in Per- and Polyfluoroolefin Chemistry

Research in the field of per- and polyfluoroolefins is driven by the need for new materials with tailored properties and growing environmental concerns regarding some older classes of fluorinated compounds.

Key research trends include:

Development of Environmentally Benign Fluorinated Compounds: A major focus is on the development of new generations of fluorinated compounds, like HFOs, that have lower global warming potentials (GWPs) compared to older hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). acs.org

Novel Synthetic Methodologies: Chemists are continuously exploring new and more efficient ways to synthesize complex fluorinated molecules. numberanalytics.comnih.gov This includes the development of novel fluorinating agents and catalytic methods. acs.orgnih.gov For instance, the synthesis of trans-1,1,1,4,4,4-hexafluoro-2-butene has been achieved through a multi-step process involving telomerization, photochlorination, and gas-phase fluorination. wipo.int

Understanding Structure-Property Relationships: Researchers are investigating how the structure of fluorinated olefins influences their properties and reactivity. This knowledge is crucial for designing new molecules with specific applications in mind. For example, studies on 1,1,1,4,4,4-hexafluorobut-2-enes have explored their halogenation and dehydrohalogenation reactions to create new fluorinated allenes. beilstein-journals.org

Applications in Advanced Materials and Life Sciences: The unique properties of fluorinated compounds continue to be exploited in the development of advanced polymers, coatings, and pharmaceuticals. numberanalytics.comacs.org

Addressing the "Dark Matter" of PFAS: There is an increasing effort to identify and understand the full range of per- and polyfluoroalkyl substances (PFAS) present in the environment, including previously unknown or unquantified compounds. frontiersin.orgresearchgate.net Research is also focused on the mobility, persistence, and potential for bioaccumulation of these substances. frontiersin.orgresearchgate.net

A bibliometric analysis of research on perfluorinated compounds from 1990 to 2021 showed a significant increase in research productivity, indicating a growing global concern and interest in this class of chemicals. nih.govinformahealthcare.com The United States and China are leading research in this area. nih.govinformahealthcare.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3,4,4,4-hexafluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c1-2(5)3(6,7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOACLKUNWKVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514307 | |

| Record name | 1H,1H-Perfluorobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-39-0 | |

| Record name | 1H,1H-Perfluorobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 2,3,3,4,4,4 Hexafluoro 1 Butene

Fluorination Strategies for Butene Derivatives

The synthesis of 2,3,3,4,4,4-hexafluoro-1-butene heavily relies on the strategic introduction of fluorine atoms onto a four-carbon backbone. This is often accomplished through the fluorination of various butene derivatives, utilizing both halogenated precursors and reductive pathways.

Routes via Halogenated Precursors and Fluorinating Agents

A prevalent method for synthesizing this compound involves the use of halogenated precursors, such as hexachlorobutadiene. In one common pathway, hexachlorobutadiene is reacted with a fluorinating agent like potassium fluoride (B91410) to yield hexafluorobutadiene. This intermediate is then subsequently hydrogenated to produce the final product.

Another significant route starts with 1,1,2,3-tetrachloropropene (TCP). This compound undergoes a liquid-phase synthesis to produce pentafluoropropane (HFC-245eb), which is then dehydrofluorinated to yield this compound. fluorined-chemicals.com The production of the TCP starting material can be derived from 1,1,1,3,3-pentachloropropane. fluorined-chemicals.com

The table below summarizes some of the key halogenated precursors and their transformations:

| Precursor | Intermediate(s) | Final Product | Key Transformation(s) |

| Hexachlorobutadiene | Hexafluorobutadiene | This compound | Fluorination, Hydrogenation |

| 1,1,2,3-Tetrachloropropene (TCP) | Pentafluoropropane (HFC-245eb) | This compound | Fluorination, Dehydrofluorination |

| Chlorotrifluoroethylene (B8367) (CTFE) | Intermediate product stream | This compound | Reaction with methyl halide, Reaction with hydrogen fluoride |

| 2-Chloro-3,3,3-trifluoropropene (HCFO-1233xf) | - | This compound | Fluorine-chlorine exchange |

A process involving the reaction of chlorotrifluoroethylene (CTFE) with a methyl halide to form an intermediate product stream, which is then reacted with hydrogen fluoride, also yields 2,3,3,3-tetrafluoropropene (B1223342). google.com Furthermore, 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) can be used as a raw material, undergoing a fluorine-chlorine exchange to produce the target molecule. fluorined-chemicals.com

Reductive Pathways from Perfluorinated Intermediates

Reductive pathways also play a crucial role in the synthesis of this compound. One such method involves the reductive dechlorination of a perhalogenated butane (B89635) intermediate, HFTCB, using zinc in a polar solvent to produce high-purity hexafluoro-1,3-butadiene (B1630412) (C4F6). efcgases.com While this produces a related compound, similar reductive principles can be applied in the synthesis of other fluorinated butenes.

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of this compound synthesis are highly dependent on the catalytic systems employed and the optimization of reaction conditions.

In the gas-phase fluorination of intermediates like 1,1,2,3-tetrachloropropene (1230xa), a fluorination catalyst is essential. google.com The process often involves a two-step gas-phase method, which offers advantages such as a shorter technological route, lower energy consumption, and a high catalyst conversion rate. google.com The first step involves reacting 1230xa with hydrogen fluoride in the presence of a catalyst to produce a mixture containing 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) and 1,1,1,2,2-pentafluoropropane (B162932) (HFC-245cb). google.com This mixture is then passed into a second reactor to generate HFO-1234yf. google.com

For the conversion of an intermediate product stream derived from chlorotrifluoroethylene, a fluorination catalyst such as chromium oxide is often used. google.com The reaction with hydrogen fluoride is typically conducted in the presence of this catalyst. google.com

The table below highlights some of the catalysts used in various synthetic steps:

| Reaction Step | Catalyst |

| Gas-phase fluorination of 1,1,2,3-tetrachloropropene | Fluorination catalyst |

| Reaction of intermediate from CTFE with HF | Chromium oxide |

| Dehydrochlorination/dehydrofluorination of HFC-245cb | Activated carbon |

| Gas-phase hydrofluorination of HCFO-1233xf | Chrome-magnesium fluoride catalyst |

In a process starting from 2-chloro-3,3,3-trifluoropropene (HFO-1233xf), a liquid-phase reaction with hydrogen fluoride can be catalyzed by SbCl5. fluorine1.ru The subsequent dehydrochlorination and/or dehydrofluorination of the resulting intermediates can be catalyzed by various grades of activated carbon. fluorine1.ru Research has also been conducted on the use of a chrome-magnesium fluoride catalyst for the gas-phase hydrofluorination of 2-chloro-3,3,3-trifluoropropene to synthesize 2,3,3,3-tetrafluoropropene. fluorine1.ru

Industrial Production Methodologies and Efficiency Enhancements

The industrial production of this compound is a complex, multi-step process that requires significant capital investment. c2es.org Major chemical companies have established large-scale production facilities to meet the growing demand for this low-GWP refrigerant. For instance, The Chemours Company started a large production facility in Corpus Christi, Texas, which tripled their global capacity for HFO-1234yf-based products. plastech.biz Similarly, Honeywell and DuPont have jointly built a manufacturing facility in China. wikipedia.org

Efficiency enhancements in industrial production are crucial for reducing costs. One strategy involves the co-production of other valuable halogenated compounds. For example, a process for producing 2-chloro-3,3,3-trifluoropropene (HCFC-1233xf), an intermediate for HFO-1234yf, can also co-produce HFC-125. wipo.int This process, which involves contacting a starting material like 1,1,2,3-tetrachloropropene (TCP) with 2-chloro-1,1,1,2-tetrafluoroethane (B1218211) (HCFC-124) and hydrogen fluoride, also helps to reduce oligomerization and polymerization, thereby improving catalytic stability. wipo.int

Another approach to improving efficiency is to optimize the reaction route. A two-step gas-phase method to synthesize HFO-1234yf has been highlighted for its short technological route and low energy consumption. google.com

The table below outlines some of the major industrial players and their production activities:

| Company | Production Location | Noteworthy Information |

| The Chemours Company | Corpus Christi, Texas, USA | Tripled global capacity of Opteon YF (HFO-1234yf) products. plastech.biz |

| Honeywell & DuPont | Changshu, Jiangsu Province, China | Jointly built a manufacturing facility for HFO-1234yf. wikipedia.org |

| Honeywell | Geismar, Louisiana, USA | Opened a new plant to handle increased demand. wikipedia.org |

| Changshu 3F & Chemours | China | Partnership to operate an HFO-1234yf plant. regulations.gov |

Novel Synthetic Approaches for Selective Formation of Fluorinated Olefins

Research into novel synthetic approaches for the selective formation of fluorinated olefins like this compound is ongoing. One area of exploration is the development of methods that offer high selectivity for specific isomers. For example, a method for synthesizing trans-1,1,1,4,4,4-hexafluoro-2-butene with high trans selectivity has been developed. wipo.int This three-step process uses 1,1,1-trifluoro-2,2-dichloroethane and a chlorinated ethene as raw materials. wipo.int

Another novel approach involves the reaction of 2,2-dichloro-1,1,1-trifluoroethane (B1218200) with copper in the presence of an amide solvent and 2,2'-bipyridine (B1663995) to produce 1,1,1,4,4,4-hexafluoro-2-butene (B1366614). researchgate.net Further variations of this process include the addition of a Cu(I) salt. researchgate.net

The development of new synthetic routes for key intermediates is also crucial. For instance, a method for preparing 3,4-dichlorohexafluoro-1-butene (B13424212) involves the pyrolysis of chlorotrifluoroethylene. google.com This process can achieve a conversion efficiency of up to 50% or more. google.com

These emerging synthetic strategies hold the promise of more efficient, selective, and cost-effective production of this compound and other valuable fluorinated olefins in the future.

Chemical Reactivity and Mechanistic Investigations of 2,3,3,4,4,4 Hexafluoro 1 Butene

Electrophilic Addition Reactions across the Carbon-Carbon Double Bond

Electrophilic addition reactions are a fundamental class of reactions for alkenes, involving the attack of an electrophile on the electron-rich double bond. lasalle.edu In the case of 2,3,3,4,4,4-hexafluoro-1-butene, the high degree of fluorination influences the electron density of the π-system and, consequently, its reactivity towards electrophiles.

Regioselectivity and Stereochemical Outcomes

The regioselectivity of electrophilic addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.orgmasterorganicchemistry.com This leads to the formation of the more stable carbocation intermediate. For this compound, the addition of an electrophile (E+) would preferentially occur at the C1 position (the CH2 group), leading to a more substituted and electronically stabilized carbocation at the C2 position.

The stereochemical outcome of these reactions, whether they result in syn or anti addition, depends on the reaction mechanism. Reactions proceeding through a planar carbocation intermediate are typically not stereoselective. lasalle.edu Conversely, reactions involving cyclic intermediates, such as a bromonium ion in halogenation, often lead to anti addition. lasalle.edu The specific stereochemistry of reactions involving this compound is a subject of ongoing research to understand the influence of the bulky and electron-withdrawing fluoroalkyl groups.

Halogenation and Hydrohalogenation Studies

The addition of halogens (halogenation) and hydrogen halides (hydrohalogenation) to the double bond of this compound are key examples of electrophilic addition.

Hydrohalogenation : The reaction with hydrogen halides (HX, where X = Cl, Br, I) is expected to follow Markovnikov's rule, with the hydrogen atom adding to the C1 carbon and the halide to the C2 carbon. masterorganicchemistry.com The general mechanism involves the protonation of the alkene to form a carbocation, followed by nucleophilic attack of the halide ion. libretexts.orgyoutube.com

Halogenation : The addition of halogens like bromine (Br₂) typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. beilstein-journals.orgnih.govresearchgate.net For instance, the reaction of (E)- and (Z)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine yields 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org Subsequent dehydrohalogenation of this product can lead to various haloolefins. beilstein-journals.org

Table 1: Halogenation and Subsequent Reactions of Hexafluorobutene Isomers

| Reactant(s) | Reagent(s) | Product(s) | Yield (%) | Reference |

| (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | Br₂, UV irradiation | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | 95 | beilstein-journals.org |

| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | Various bases (e.g., DBU, KOH) | (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | Varies | beilstein-journals.orgresearchgate.net |

| (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | ICl | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | - | beilstein-journals.org |

Nucleophilic Substitution and Addition Reactions

Nucleophilic reactions with this compound can proceed via substitution or addition mechanisms, influenced by the nature of the nucleophile and the reaction conditions. labster.comcsbsju.edu Investigations into the reactions of this compound with alkoxide and thiolate derivatives have shown that the regiochemistry of these transformations can vary. researchgate.net These reactions are proposed to proceed through an addition-elimination mechanism involving the reversible formation of a carbanion intermediate. The regioselectivity appears to be dictated by the principles of hard and soft acid and base (HSAB) theory, where hard nucleophiles preferentially attack the harder electrophilic center and soft nucleophiles attack the softer one. researchgate.net

Oxidation Pathways and Formation of Fluorinated Oxygenates

The oxidation of this compound, particularly its atmospheric degradation, has been a subject of significant study due to its use as a refrigerant (HFO-1234yf). copernicus.orgosti.govcopernicus.org The primary atmospheric oxidation pathway is initiated by reaction with hydroxyl (OH) radicals. copernicus.orgresearchgate.net This reaction leads to the formation of trifluoroacetyl fluoride (B91410) (CF₃C(O)F), which subsequently hydrolyzes in the atmosphere to produce trifluoroacetic acid (TFA; CF₃COOH). copernicus.orgcopernicus.orgresearchgate.net The atmospheric lifetime of HFO-1234yf is estimated to be around 10.5 days. researchgate.net

Quantum chemical studies have also investigated the oxidation of HFO-1234yf by ozone (O₃) and nitrate radicals (NO₃). nih.gov The reaction with ozone is initiated by the formation of a primary ozonide complex, which then decomposes to form various carbonyl compounds and Criegee intermediates. nih.gov

In a laboratory setting, the oxidation of related hexafluorobutene isomers has been achieved using reagents like sodium hypochlorite to form epoxides. beilstein-journals.org

Reduction Chemistry and Derivatization to Less Fluorinated Species

The reduction of this compound can lead to the formation of less fluorinated compounds. Laboratory studies have explored its degradation through various abiotic and biotic pathways. While it was found to be recalcitrant to microbial metabolism and transformation by several mineral phases and zerovalent iron, it did undergo sequential reductive defluorination in the presence of reduced cobalamins (like vitamin B₁₂). nih.gov This biomolecule-mediated transformation resulted in the formation of 3,3,3-trifluoropropene and stoichiometric release of fluoride, indicating that such reactions are possible in low-redox environments. nih.gov

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability and decomposition of this compound are critical for its applications, particularly in high-temperature environments. Pyrolysis studies have shown that the decomposition temperature range for this compound is between 170-190 °C. researchgate.net The primary decomposition products include hydrogen fluoride (HF) and various other fluorinated hydrocarbons such as CHF₃, CH₂F₂, CF₄, C₂F₆, and C₃F₈. researchgate.net HF is consistently the dominant gaseous product. researchgate.netresearchgate.net

The pyrolysis mechanism has been investigated using both experimental and computational methods, including ReaxFF molecular dynamics simulations and density functional theory (DFT) calculations. researchgate.netresearchgate.net These studies have identified multiple initiation reaction pathways. The presence of other compounds can influence the decomposition process. For instance, difluoromethane (R32) can inhibit the decomposition of HFO-1234yf at lower temperatures (2600 K–2800 K) but promote it at higher temperatures (above 3000 K). researchgate.netdocumentsdelivered.com This is attributed to the role of the CHF₂ radical from R32 decomposition, which can lower the energy barriers for HFO-1234yf decomposition pathways. researchgate.net

Table 2: Gaseous Products from the Pyrolysis of HFO-1234yf

| Product | Chemical Formula |

| Hydrogen Fluoride | HF |

| Fluoroform | CHF₃ |

| Difluoromethane | CH₂F₂ |

| Carbon Tetrafluoride | CF₄ |

| Hexafluoroethane | C₂F₆ |

| Octafluoropropane | C₃F₈ |

Source: researchgate.net

Investigation of C-F Bond Activation in Organometallic Systems

The activation of strong carbon-fluorine (C-F) bonds by organometallic complexes is a significant area of research in modern chemistry. researchgate.netmdpi.com This process is crucial for synthesizing novel fluorinated molecules. researchgate.net Mechanisms for C-F activation include oxidative addition, nucleophilic attack, and fluoride abstraction by Lewis acidic metal centers. researchgate.net While research has been conducted on the C-F bond activation of various fluoroalkenes and fluoroarenes using transition metal complexes, specific studies involving this compound are not present in the reviewed literature. nih.gov Research on related hydrofluoroolefins (HFOs) has demonstrated that rhodium complexes, for example, can exhibit distinct reaction pathways for either C-F or C-H bond activation. nih.gov However, the reactivity of this compound in such organometallic systems has not been specifically reported.

Isomerization Dynamics within the Hexafluorobutene Family

The hexafluorobutene family includes several structural and configurational isomers. Extensive research has been dedicated to the isomerization between the Z- and E-isomers of 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz), which is a key process for tailoring the properties of refrigerants and foam blowing agents. epo.orgresearchgate.net This isomerization can be achieved using various catalysts, including metal halides. epo.org

However, studies detailing the isomerization dynamics involving this compound are absent from the current body of scientific literature. The potential for this terminal alkene to isomerize into other structural forms, such as the internal alkenes of the HFO-1336mzz family or other isomers, under catalytic or thermal conditions has not been investigated.

Advanced Spectroscopic and Structural Characterization Techniques for 2,3,3,4,4,4 Hexafluoro 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of 2,3,3,4,4,4-Hexafluoro-1-butene. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹⁹F, and ¹³C NMR spectra, the precise connectivity of the molecule can be determined.

The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the terminal double bond (=CH₂). These protons are chemically distinct due to their relationship with the fluorine atom on the same carbon and will likely appear as complex multiplets due to coupling with each other (geminal coupling) and with the adjacent fluorine atoms.

The ¹⁹F NMR spectrum provides the most detailed information. The molecule contains three distinct fluorine environments: the single fluorine at the C2 position (-CF=), the two equivalent fluorines at the C3 position (-CF₂-), and the three equivalent fluorines of the trifluoromethyl group at the C4 position (-CF₃). Each of these will produce a distinct signal, and the coupling patterns (J-coupling) between them are critical for confirming the structure. For instance, the fluorine at C2 would couple to the protons on C1 and the fluorines on C3.

The ¹³C NMR spectrum will show four distinct carbon signals, with their chemical shifts heavily influenced by the attached fluorine atoms. Carbon-fluorine coupling provides further structural confirmation.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ) | Expected Multiplicity | Key Couplings (J) |

| ¹H | C1 | 4.5 - 5.5 ppm | ddd (doublet of doublets of doublets) | ²JHH, ³JHF (to F on C2), ⁴JHF (to F₂ on C3) |

| ¹⁹F | C2 | -100 to -120 ppm | m (multiplet) | ³JFH (to H₂ on C1), ³JFF (to F₂ on C3) |

| ¹⁹F | C3 | -90 to -110 ppm | tq (triplet of quartets) | ³JFF (to F on C2), ³JFF (to F₃ on C4) |

| ¹⁹F | C4 | -70 to -85 ppm | t (triplet) | ³JFF (to F₂ on C3) |

| ¹³C | C1 | ~100 ppm | t (triplet) | ²JCF (to F on C2) |

| ¹³C | C2 | ~150 ppm | d (doublet) | ¹JCF (to F on C2) |

| ¹³C | C3 | ~115 ppm | t (triplet) | ¹JCF (to F₂ on C3) |

| ¹³C | C4 | ~120 ppm | q (quartet) | ¹JCF (to F₃ on C4) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which helps to confirm its structure. The compound has a molecular formula of C₄H₂F₆ and a molecular weight of approximately 164.05 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions.

The mass spectrum will show a molecular ion peak at a mass-to-charge ratio (m/z) of 164. The fragmentation is dictated by the relative strengths of the chemical bonds. A common fragmentation pathway for fluorinated compounds is the loss of a trifluoromethyl radical (•CF₃), which is a very stable radical.

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 164 | [C₄H₂F₆]⁺ | Molecular Ion (M⁺) |

| 115 | [C₃HF₃]⁺ | Loss of a •CF₃ radical from the molecular ion |

| 82 | [C₂H₂F₂]⁺ | Elimination of CF₂ from a larger fragment |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. These techniques probe the vibrational modes of the molecule's chemical bonds.

The IR spectrum is particularly useful for identifying the carbon-carbon double bond (C=C) and the carbon-fluorine (C-F) bonds. The C=C stretching vibration in alkenes typically appears in the 1620-1680 cm⁻¹ region. However, in this molecule, the presence of electron-withdrawing fluorine substituents can weaken this absorption. The C-F bonds give rise to very strong and characteristic absorption bands in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The spectrum will show multiple strong peaks in this region corresponding to the stretching vibrations of the CF, CF₂, and CF₃ groups.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity |

| 1650–1750 | C=C Stretch | Weak |

| 1100–1250 | C–F Asymmetric Stretch | Strong (multiple peaks) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrsc.orgnih.govnih.gov It is an indispensable tool for assessing the purity of a this compound sample and for identifying it within a mixture of other substances. cdnsciencepub.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a long, thin column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules and detects them based on their mass-to-charge ratio, generating a mass spectrum for each component. For a pure sample of this compound, the GC would show a single major peak, and the MS detector would provide the corresponding mass spectrum with the molecular ion at m/z 164 and its characteristic fragments, confirming the identity of the peak. The presence of other peaks in the chromatogram would indicate impurities, which can then be identified by their own mass spectra. This technique is crucial in quality control during synthesis and for analyzing reaction products. rsc.orgcdnsciencepub.com

X-ray Diffraction Studies of Solid-State Derivatives

For a compound like this compound, which is a gas or low-boiling liquid at standard conditions, X-ray diffraction studies would be performed on a solid, crystalline derivative. This could involve co-crystallization with another molecule or studying a solid product derived from a reaction of the butene.

If such a study were conducted, it would allow for the exact measurement of the C=C double bond length, the various C-C and C-F bond lengths, and the C-C-C and F-C-F bond angles. This empirical data is invaluable for validating theoretical models and understanding the steric and electronic effects of the numerous fluorine atoms on the molecular geometry. Based on available literature, specific X-ray diffraction data for derivatives of this compound are not widely reported.

Computational Chemistry and Theoretical Modeling of 2,3,3,4,4,4 Hexafluoro 1 Butene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2,3,3,4,4,4-hexafluoro-1-butene.

Prediction of Molecular Geometries and Electronic Structures

Theoretical calculations are crucial for determining the three-dimensional arrangement of atoms in this compound and understanding its electronic properties. The presence of multiple fluorine atoms significantly influences the molecule's geometry and electron distribution.

The molecular structure of this compound is characterized by a carbon-carbon double bond at one end of a four-carbon chain. The high electronegativity of the fluorine atoms creates significant stereoelectronic effects. These effects, including hyperconjugation and electrostatic repulsion, dictate the preferred conformations of the molecule. For instance, proximal fluorine atoms on adjacent carbons tend to adopt anti-periplanar arrangements to minimize lone-pair repulsion.

Table 1: Calculated Molecular Properties of a Related Isomer, 1,1,1,4,4,4-hexafluoro-2-butene (B1366614) (HFO-1336mzz(Z))

| Property | Value |

| C-H Bond Length | 1.08 Å |

| C-F Bond Length | 1.34 Å |

| C-C Bond Length | 1.51 Å |

| Data obtained from DFT calculations on the isomer HFO-1336mzz(Z). nih.gov |

Exploration of Reaction Mechanisms and Transition State Energies

Computational methods are employed to explore the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy intermediates between reactants and products. libretexts.org The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

For instance, studies on the pyrolysis of the related isomer, 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)), have utilized DFT to propose reaction pathways and understand the formation of various products. nih.gov These calculations reveal the energy barriers for different bond cleavages, providing insight into the thermal decomposition mechanism. nih.gov

Calculation of Thermochemical Parameters (e.g., Bond Dissociation Energies)

Thermochemical parameters, such as bond dissociation energies (BDEs), are critical for assessing the stability of a molecule. DFT calculations can predict the energy required to break specific chemical bonds within this compound.

In the isomer 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)), the homolytic cleavage of C-H, C-F, and C-C bonds has been studied, with the C-C single bond having the lowest dissociation energy, making it the most likely point of initial cleavage under pyrolysis conditions. nih.gov

Table 2: Calculated Bond Dissociation Energies for 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z))

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-C | 427.5 |

| C-F | 444.0 |

| C-H | 446.3 |

| C=C | 685.7 |

| Data from DFT calculations at the M06-2X/6-311++(d,p) level of theory. nih.gov |

Molecular Simulations (e.g., Molecular Dynamics, Monte Carlo)

Molecular simulations provide a bridge between the quantum mechanical world of individual molecules and the macroscopic properties of bulk materials. These simulations are essential for predicting the behavior of this compound in real-world applications.

Development and Validation of Force Fields for Fluorinated Butenes

Accurate molecular simulations rely on the development of robust force fields, which are sets of empirical energy functions and parameters that describe the interactions between atoms. j-octa.com For fluorinated butenes like this compound, specialized force fields are necessary to account for the unique properties of fluorine atoms.

Researchers have developed and validated force fields for fluorinated hydrocarbons by fitting them to experimental data and quantum chemistry calculations. utah.edu These force fields can then be used to predict various physical properties of the compounds. utah.edu

Simulation of Phase Equilibria and Intermolecular Interactions

Molecular simulations are powerful tools for studying the phase behavior of fluids, including the vapor-liquid equilibrium of this compound. acs.org By simulating the interactions between many molecules, it is possible to predict properties such as vapor pressure, saturated densities, and heats of vaporization. acs.org These simulations have been used to provide purely predictive results for the vapor-liquid equilibrium properties of HFO-1336yf. acs.org

Understanding intermolecular interactions is also crucial for predicting how this compound will behave in mixtures with other substances, which is important for its application as a refrigerant or solvent. libretexts.orgresearchgate.net

Predictive Modeling of Spectroscopic Signatures

The predictive modeling of spectroscopic signatures for this compound is a critical aspect of its computational analysis, providing valuable insights that complement and guide experimental studies. Through the application of quantum chemical calculations, it is possible to forecast the spectroscopic characteristics of the molecule, including its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. While comprehensive, peer-reviewed computational studies detailing the complete predicted spectra of this compound are not widely available in public literature, the established methodologies allow for a robust understanding of what to expect.

The primary computational method for predicting spectroscopic properties is Density Functional Theory (DFT). DFT offers a favorable balance between computational expense and the accuracy of the results. For higher accuracy, ab initio methods can also be employed, though they are typically more computationally demanding. These methods involve solving the electronic Schrödinger equation to determine the molecule's electronic structure and its potential energy surface, from which various spectroscopic parameters can be derived.

Vibrational Spectroscopy: Infrared (IR) and Raman

Theoretical vibrational spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated frequencies often exhibit systematic deviations from experimental data. To bridge this gap, it is a common and recommended practice to apply a scaling factor to the calculated frequencies, which significantly improves their agreement with experimental values. fda.govepa.gov

For this compound, the predicted IR and Raman spectra would feature a number of characteristic bands. These would include the stretching vibration of the C=C double bond, a variety of C-F stretching modes associated with the CF, CF₂, and CF₃ groups, and the stretching and bending vibrations of the vinylic C-H bonds. In addition to the frequencies, the intensities of the peaks in both IR and Raman spectra can also be computationally predicted, which is crucial for a complete and meaningful interpretation of the experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry also allows for the prediction of NMR spectroscopic parameters, such as the chemical shifts for ¹H and ¹⁹F nuclei and the spin-spin coupling constants between them. A widely used and effective method for this is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net This method calculates the NMR shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H NMR and trichlorofluoromethane (B166822) (CFCl₃) for ¹⁹F NMR.

In the case of this compound, predictive modeling of the NMR spectra would provide detailed information about the electronic environment of each of the hydrogen and fluorine atoms. This would be instrumental in assigning the various signals observed in an experimental NMR spectrum to the specific nuclei within the molecule.

Illustrative Predicted Spectroscopic Data

Table 1: Illustrative Predicted Vibrational Frequencies for this compound

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

|---|---|---|---|

| =C-H Stretch | 3100-3200 | Moderate | Low |

| C=C Stretch | 1650-1750 | Low-Moderate | High |

| C-F Stretch (CF₃) | 1200-1350 | High | Moderate |

| C-F Stretch (CF₂) | 1100-1200 | High | Moderate |

| C-F Stretch (CF) | 1000-1100 | High | Moderate |

| CH₂ Bend/Scissor | 1400-1450 | Moderate | Low |

| C-C Stretch | 900-1100 | Moderate | Moderate |

| Skeletal Bends | < 600 | Low-Moderate | Low-Moderate |

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound. Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|

| ¹H (vinylic) | 5.5 - 6.5 |

| ¹⁹F (-CF₃) | -70 to -80 |

| ¹⁹F (-CF₂-) | -110 to -125 |

| ¹⁹F (=CF-) | -140 to -160 |

Polymerization and Materials Science Applications of 2,3,3,4,4,4 Hexafluoro 1 Butene

Role as a Monomer in the Synthesis of Fluoroelastomers and Fluoroplastics

Fluoroelastomers and fluoroplastics are high-performance polymers prized for their chemical resistance, thermal stability, and low friction properties. 20.210.105 The synthesis of these materials typically involves the radical polymerization of various fluoroalkenes. 20.210.105researchgate.net Key monomers in the production of commercial fluoroelastomers include vinylidene fluoride (B91410) (VDF), hexafluoropropylene (HFP), and tetrafluoroethylene (B6358150) (TFE). 20.210.105nii.ac.jp

While 2,3,3,4,4,4-hexafluoro-1-butene is noted as a potential building block for polymers, detailed scientific literature and patents specifically describing its homopolymerization or its use as a primary comonomer in the synthesis of fluoroelastomers and fluoroplastics are not widely available. Research in this area has predominantly focused on other fluorinated monomers. For instance, the copolymerization of VDF and HFP is a well-established method for producing amorphous, rubbery polymers with desirable elastomeric properties. researchgate.netresearchgate.net

Copolymerization Studies with Diverse Olefinic Monomers

The process of copolymerization, where two or more different monomers are polymerized together, is a fundamental strategy for tailoring the properties of the final polymer. In the field of fluoropolymers, extensive studies have been conducted on the copolymerization of various fluoroalkenes with other olefinic monomers.

However, specific research detailing the copolymerization of this compound with diverse olefinic monomers is limited in published studies. The scientific focus has been on other combinations, such as the radical copolymerization of vinylidene fluoride with monomers like 2,3,3,3-tetrafluoroprop-1-ene and tert-butyl 2-trifluoromethyl acrylate, for which kinetic data and reactivity ratios have been determined. mdpi.comrsc.org Similarly, the copolymerization of non-fluorinated olefins like 1-butene (B85601) with ethylene (B1197577) is well-documented. frontiersin.orgcas.org The potential for this compound to act as a comonomer remains an area for further investigation.

Application as a Precursor in Fluoropolymer Deposition for Microfabrication

Chemical Vapor Deposition (CVD) techniques, including Plasma-Enhanced CVD (PECVD), are vital for depositing thin polymer films for various applications, such as creating hydrophobic surfaces and components for microfabrication. researchgate.net This process involves generating reactive species from a precursor gas in a vacuum chamber, which then polymerize on a substrate surface. researchgate.netdesy.de

While various fluorinated compounds are used as precursors for these processes, the specific application of this compound in this context is not extensively reported. Research on fluoropolymer film deposition often highlights other precursors, such as hexafluoro-1,3-butadiene (B1630412) and various fluorinated acrylates, to create films with properties like high corrosion resistance. researchgate.netsmolecule.com The plasma polymerization process is versatile and can be applied to a wide range of organic molecules, but specific studies documenting the deposition parameters and resulting film properties for this compound are not readily found in the literature. desy.dejcu.edu.au

Fabrication of High-Performance Fluorinated Materials for Specialized Applications

The unique properties of fluorinated compounds, stemming from the high electronegativity of fluorine atoms, make them suitable for specialized, high-performance applications. While this compound is identified as a reagent for creating complex fluorinated compounds and materials, the fabrication of specific high-performance end-products from this particular monomer is not as well-documented as it is for its isomers.

For example, its isomer (Z)-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)) is used as a working fluid in organic Rankine cycles, a refrigerant in chillers, and a foam-blowing agent, applications driven by its thermodynamic properties and low global warming potential. acs.org Materials derived from other fluorinated monomers, such as 2,2,3,4,4,4-Hexafluorobutyl Acrylate (HFBA), are used in high-weather-resistance paints, optical resins, and protective coatings for various substrates. jamorin.com

Environmental Chemistry and Atmospheric Fate of 2,3,3,4,4,4 Hexafluoro 1 Butene

Atmospheric Lifetime and Degradation Pathways (e.g., Hydroxyl Radical Reactions)

The atmospheric lifetime of a volatile organic compound is a critical determinant of its environmental impact. For hydrofluoroolefins like 2,3,3,4,4,4-Hexafluoro-1-butene, the primary removal mechanism from the troposphere is through reaction with the hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere. wikipedia.org This reaction typically involves the •OH radical adding across the carbon-carbon double bond, initiating a series of oxidation reactions that break down the original molecule. nist.govnih.gov

While direct experimental data for the atmospheric lifetime of this compound (HFO-1336mcyf) is not available in the reviewed literature, data for its structural isomers, HFO-1336mzz(Z) and HFO-1336mzz(E), provide context. The atmospheric lifetime for (Z)-CF₃CH=CHCF₃ is estimated to be around 27 days, while the (E)-isomer has a longer lifetime of 122 days. fluorocarbons.orgacs.org The lifetime of (Z)-CF₃CH=CHCF₃ due to reaction with OH radicals specifically has been estimated at approximately 20 days. nih.gov The presence of the C=C double bond makes these compounds susceptible to attack by OH radicals, leading to significantly shorter atmospheric lifetimes compared to their saturated hydrofluorocarbon (HFC) counterparts. acs.org The reaction with ozone (O₃) is considered a negligible loss pathway for these related hexafluorobutenes. nih.govregulations.gov

Table 7.1.1: Atmospheric Lifetimes of Hexafluorobutene Isomers

| Compound | Common Name | Atmospheric Lifetime (days) |

|---|---|---|

| (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | HFO-1336mzz(Z) | ~27 fluorocarbons.org |

Note: Data presented for isomers of this compound for contextual purposes. Specific lifetime data for HFO-1336mcyf is not available in the cited sources.

Environmental Persistence and Degradation Resistance Mechanisms

Persistence refers to the length of time a chemical remains in the environment. While this compound is a type of per- and poly-fluoroalkyl substance (PFAS), a class of compounds known for the extreme persistence of some members, its classification as an HFO implies low atmospheric persistence. epa.govservice.gov.uk

The degradation resistance of fluorinated compounds is primarily due to the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. However, the presence of the carbon-carbon double bond in HFOs provides a reactive site for atmospheric oxidants, particularly the hydroxyl radical. acs.org This reactivity leads to the relatively rapid degradation of the molecule in the troposphere and thus a short atmospheric lifetime, preventing it from persisting in that environmental compartment and being transported globally.

Formation and Environmental Distribution of Degradation Products (e.g., Hydrogen Fluoride (B91410), Trifluoroacetic Acid)

The atmospheric degradation of HFOs leads to the formation of several breakdown products. While the specific degradation mechanism for this compound is not detailed in the available literature, insights can be drawn from its isomers.

The oxidation of HFOs containing a CF₃ group can lead to the formation of Trifluoroacetic Acid (TFA). osti.govmdpi.comfluorocarbons.org However, studies on HFO-1336mzz(Z) indicate that the molar yield of TFA from its atmospheric degradation is very low, in the range of 0-4%. fluorocarbons.org This suggests that its contribution to environmental TFA concentrations is expected to be extremely small. fluorocarbons.org

Because HFOs have short atmospheric lifetimes, any degradation products that are formed, such as TFA, are expected to be deposited via precipitation and dry deposition in regions relatively close to their emission sources. fluorocarbons.org TFA is highly persistent in aquatic environments and can accumulate in terminal water bodies. mdpi.comfluorocarbons.org

Hydrogen Fluoride (HF) is another potential degradation product. The fluorine atoms in the parent molecule are ultimately converted to HF, which is then removed from the atmosphere through precipitation.

Analytical Monitoring in Atmospheric and Environmental Samples

Specific methodologies for the routine analytical monitoring of this compound (HFO-1336mcyf) in atmospheric and other environmental samples are not described in the reviewed scientific literature. The monitoring of emerging fluorinated compounds often requires specialized techniques.

General approaches for analyzing HFOs in air samples may involve collection on sorbent tubes followed by thermal desorption or solvent extraction, with subsequent analysis by Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS). However, without a specific validated method for HFO-1336mcyf, this remains a general approach.

Advanced Analytical Methodologies for 2,3,3,4,4,4 Hexafluoro 1 Butene

Gas Chromatography (GC) Coupled with Various Detectors for Trace Analysis

Gas chromatography (GC) is a fundamental technique for the analysis of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf) and other hydrofluoroolefins (HFOs). When coupled with sensitive detectors, GC allows for the trace analysis of these compounds in various matrices.

For the analysis of fluorinated compounds like HFO-1336yf, different types of detectors can be employed with GC. Flame Ionization Detectors (FID) are commonly used for organic compounds. In one study, GC-FID was utilized to determine the concentration of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) in air samples, demonstrating the applicability of this method for quantifying HFOs. nih.govgoogleapis.com The method involved collecting air samples on sorbent tubes, extracting with methylene (B1212753) chloride, and subsequent analysis by GC-FID. nih.gov This approach was validated over a wide concentration range and showed good desorption efficiencies and storage stability. nih.gov

Mass Spectrometry (MS) is another powerful detector used in conjunction with GC. GC-MS provides not only quantification but also structural information, which is crucial for the unambiguous identification of compounds. epo.orggoogle.com For instance, GC-MS has been used for the analysis of impurities in cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz(Z)), a structurally related compound, where vapor pressure deviations caused by impurities were corrected. acs.org Non-target analysis using GC coupled with time-of-flight mass spectrometry (TOF-MS) has been employed for monitoring synthetic halocarbons, including HFOs, in the atmosphere. researchgate.netcopernicus.org This technique allows for the retrospective analysis of data, creating a "digital air archive" that can be used to identify and quantify new compounds as they emerge in the environment. researchgate.netcopernicus.org

The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds and is therefore well-suited for the trace analysis of hexafluorobutene isomers. The principle of the ECD involves the capture of electrons by electronegative compounds, such as those containing fluorine, resulting in a decreased detector signal which is proportional to the concentration of the analyte. Other detectors used in GC analysis include the Photo Ionization Detector (PID), which uses a UV lamp to ionize molecules, and the Flame Photometric Detector (FPD), typically used for sulfur-containing compounds. youtube.com

Ion Chromatography (IC) for Detection and Quantification of Fluoride (B91410) Ions from Degradation

The degradation of this compound and other HFOs can lead to the formation of fluoride ions (F⁻) and other acidic species. Ion Chromatography (IC) is a key analytical technique for the detection and quantification of these degradation products. purdue.edu

Studies on the stability of HFO-1234yf, a related HFO, have utilized IC to measure the formation of fluoride ions in the presence of lubricants and contaminants like moisture and air. purdue.edu For example, sealed tube tests have been conducted where the refrigerant and lubricant are stressed under heat, and the resulting mixture is analyzed for changes in acidity and the presence of fluoride ions. purdue.edu The amount of fluoride ions detected is an indicator of the extent of refrigerant decomposition. ahrinet.org These studies have shown that the presence of air can significantly increase the decomposition of HFOs, leading to higher concentrations of fluoride ions. ahrinet.org An integrated ion chromatography system, consisting of a high-pressure pump, an ion-exchange column, and a conductivity detector, is used to separate and quantify the ions present in a sample. ahrinet.org

The degradation of HFOs can also produce other compounds, such as trifluoroacetate (B77799) (TFA), which can be a concern for environmental contamination. acs.orgacs.org While the focus of IC in many studies is on fluoride ions, the technique can also be adapted to analyze for other anionic degradation products.

Experimental Techniques for Measuring Phase Equilibria

Understanding the phase equilibria of this compound and its mixtures is crucial for its application as a refrigerant. Various experimental methods are used to measure vapor-liquid equilibrium (VLE) data.

A vapor recirculation apparatus is another technique used for VLE measurements. cnr.it In this method, the vapor phase is continuously recirculated through the liquid phase to ensure equilibrium is reached quickly. Samples of both phases are then analyzed to determine their compositions. cnr.it For pure components, vapor pressures can be measured at various temperatures to establish the vapor pressure curve. cnr.it

Molecular simulation techniques, such as Gibbs Ensemble Monte Carlo (GEMC) simulations, are also employed to predict VLE properties of HFOs and their mixtures. nih.govacs.orgresearchgate.net These computational methods can provide valuable data, especially for systems where experimental measurements are challenging. nih.govacs.orgresearchgate.net The simulation results are often compared with and used to complement experimental data. nih.govresearchgate.net

The experimental VLE data are often correlated using equations of state (EoS), such as the Peng-Robinson (PR) EoS or the Helmholtz EoS, to develop models that can predict the phase behavior over a range of conditions. cnr.itacs.org

Table 1: Experimental Methods for Phase Equilibria Measurement

| Method | Description | Typical Analysis |

|---|---|---|

| Static-Analytic | A known overall composition is equilibrated in a cell, and samples of each phase are analyzed. | Gas Chromatography |

| Static-Synthetic | Known amounts of components are introduced into a cell of known volume, and T and P are measured at equilibrium. | Calculation from initial amounts and measured properties |

| Vapor Recirculation | Vapor is continuously recirculated through the liquid to accelerate equilibrium, followed by sampling and analysis. | Gas Chromatography |

| Molecular Simulation (e.g., GEMC) | Computational method to predict phase behavior based on molecular interactions. | Statistical mechanics calculations |

Methodologies for Transport Property Measurements of Fluorinated Olefins

Transport properties, such as viscosity and thermal conductivity, are essential for designing and modeling systems that use this compound as a working fluid. researchgate.net

The viscosity of fluorinated olefins can be measured using various techniques. A tandem capillary tubes method has been reported for measuring the viscosity of low-GWP refrigerants over a wide range of temperatures and pressures, covering both subcooled liquid and superheated vapor regions. researchgate.net A capillary viscometer has also been used to measure the liquid viscosity of HFC-227ea, a related fluorinated compound, along the saturation line. researchgate.net

For measuring thermal conductivity, the transient hot-wire method is a well-established technique. researchgate.net This method involves heating a thin wire immersed in the fluid and measuring the rate of temperature rise. From this, the thermal conductivity of the fluid can be determined. This technique has been applied to measure the thermal conductivity of low-GWP refrigerants in liquid, vapor, and supercritical states. researchgate.net

Group contribution methods can also be used to provide engineering estimates of thermodynamic and transport properties when experimental data is scarce. researchgate.net These methods use the molecular structure of the compound to predict its properties. researchgate.net

Table 2: Methodologies for Transport Property Measurement

| Property | Method | Description |

|---|---|---|

| Viscosity | Tandem Capillary Tubes | Measures the pressure drop of a fluid flowing through two capillaries in series. |

| Viscosity | Capillary Viscometer | Measures the time it takes for a known volume of fluid to flow through a capillary under a known pressure difference. |

| Thermal Conductivity | Transient Hot-Wire | Measures the temperature rise of a heated wire immersed in the fluid to determine thermal conductivity. |

Spectroscopic Methods for In-Situ Reaction Monitoring

Spectroscopic methods are invaluable for monitoring chemical reactions involving this compound in-situ, providing real-time information about the reaction progress and the formation of intermediates and products. epo.org

Infrared (IR) spectroscopy is a powerful tool for this purpose. The vibrational frequencies of the C=C double bond and the C-F bonds in the molecule give rise to characteristic absorption bands in the IR spectrum. Changes in the intensity of these bands can be used to monitor the consumption of the reactant and the formation of products during a reaction. For example, in polymerization reactions, the disappearance of the monomer's characteristic peaks can be followed over time. epo.org However, quantitative analysis of some products, like hydrogen fluoride (HF), by IR spectroscopy can be challenging due to the formation of oligomers which affects the band shape. znaturforsch.com In such cases, HF can be detected indirectly by its reaction with the glass walls of the reaction vessel to form silicon tetrafluoride (SiF₄), which has a distinct IR signature. znaturforsch.com

Raman spectroscopy provides complementary information to IR spectroscopy and has been used to study the vibrational modes of related HFOs in different aggregation states. znaturforsch.comNuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is also highly suitable for analyzing fluorinated compounds. It can provide detailed structural information about the reactants, intermediates, and products in a reaction mixture.

For studying degradation and combustion processes, techniques like synchrotron photoionization mass spectrometry coupled with gas chromatography can provide comprehensive analysis of intermediates, including reactive species and isomers. researchgate.net These advanced methods are crucial for developing detailed kinetic models of the chemical processes involving this compound. researchgate.net

Future Directions and Emerging Research Avenues for 2,3,3,4,4,4 Hexafluoro 1 Butene Chemistry

Development of Sustainable Synthesis Routes

The pursuit of environmentally benign and efficient methods for producing 2,3,3,4,4,4-Hexafluoro-1-butene and its isomers is a key area of ongoing research. Traditional synthesis routes often involve harsh conditions and the use of hazardous reagents. epa.govgoogle.com For instance, one established method involves the pyrolysis of chlorotrifluoroethylene (B8367) at high temperatures to produce a mixture including 3,4-dichlorohexafluoro-1-butene (B13424212), which can then be further processed. google.com Another approach starts with the telomerization of 1,1,1-trifluoro-2,2-dichloroethane with a chlorinated ethene, followed by photochlorination and gas-phase fluorination. wipo.int

Exploration of Novel Catalytic Reactions and Functionalization Strategies

This compound and its isomers are valuable building blocks in organic synthesis due to the unique reactivity conferred by the fluorine atoms and the carbon-carbon double bond. beilstein-journals.org Researchers are actively exploring new catalytic reactions to functionalize these molecules, thereby expanding their synthetic utility.

Recent studies have demonstrated various transformations, including:

Halogenation and Dehydrohalogenation: The addition of halogens like bromine across the double bond, followed by elimination reactions, provides access to a range of halogenated hexafluorobutene derivatives. beilstein-journals.org

Oxidation: The double bond can be oxidized under specific conditions to form fluorinated epoxides, which are versatile intermediates for further chemical modifications. beilstein-journals.org

Metathesis: Olefin metathesis reactions catalyzed by molybdenum, tungsten, or ruthenium complexes are emerging as a powerful tool for creating new carbon-carbon bonds with high stereoselectivity. beilstein-journals.org

These functionalization strategies open doors to the synthesis of novel fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Integration of Advanced Machine Learning and AI in Computational Predictions

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing computational chemistry, offering powerful tools to predict molecular properties and reaction outcomes with greater speed and accuracy. epfl.chacs.orgacs.org In the context of this compound, these advanced computational methods are being applied to:

Predict Electronic and Energetic Properties: ML models can be trained on data from high-level quantum chemical calculations to predict properties like atomization energies, HOMO/LUMO energies, and dipole moments with significantly reduced computational cost. researchgate.netnih.gov

Accelerate Molecular Dynamics Simulations: AI-driven approaches can enhance the timescales accessible by molecular dynamics simulations, providing deeper insights into the conformational behavior and reactivity of fluorinated molecules. epfl.chyoutube.com

Design Synthetic Pathways: AI algorithms can analyze vast reaction networks to propose novel and efficient synthetic routes to target molecules, including complex fluorinated structures. acs.org

The integration of AI and ML is expected to accelerate the discovery and development of new applications for this compound and related compounds. arxiv.orgresearchgate.net

Tailored Design of Fluorinated Materials with Enhanced Properties

The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and low surface energy, make them highly desirable for the development of advanced materials. nih.gov this compound and its isomers serve as important monomers and building blocks for creating a new generation of fluorinated polymers and materials with tailored properties. ontosight.ai

Research in this area is focused on:

Polymer Synthesis: The polymerization of hexafluorobutene isomers, either alone or with other monomers, can lead to the formation of high-performance polymers with applications in coatings, membranes, and elastomers.

Surface Modification: The incorporation of hexafluorobutene moieties onto surfaces can impart desirable properties such as hydrophobicity and oleophobicity.

Refrigerants and Working Fluids: Isomers like (Z)-1,1,1,4,4,4-hexafluoro-2-butene are being investigated as next-generation refrigerants and working fluids for organic Rankine cycles due to their low global warming potential and favorable thermodynamic properties. acs.orgresearchgate.net

The ability to precisely control the structure and composition of these materials at the molecular level is key to unlocking their full potential in a wide range of technological applications.

Interdisciplinary Research on Environmental Pathways and Mitigation Strategies

As the production and use of fluorinated compounds like this compound increase, it is crucial to understand their environmental fate and develop strategies to mitigate any potential adverse effects. acs.orgmdpi.com This requires an interdisciplinary approach that combines chemistry, environmental science, and engineering.

Key areas of research include:

Atmospheric Chemistry: Studying the atmospheric lifetime and degradation pathways of these compounds is essential for assessing their global warming potential and impact on air quality. The presence of the double bond in hexafluorobutene isomers contributes to a shorter atmospheric lifetime compared to their saturated counterparts. acs.org

Biodegradation and Biotransformation: Investigating the potential for microorganisms to break down these compounds in soil and water is important for understanding their persistence in the environment.

Removal and Remediation Technologies: Developing effective technologies for capturing and destroying fluorinated compounds from waste streams is a critical aspect of responsible environmental management. nih.govmdpi.comnih.gov This includes exploring advanced oxidation processes and specialized sorbents. nih.gov

A comprehensive understanding of the environmental behavior of this compound will enable the development of sustainable practices for its production and use. mdpi.com

Table of Chemical Compounds

| Chemical Name | Molecular Formula |

| This compound | C₄H₂F₆ |

| (E)-1,1,1,4,4,4-hexafluoro-2-butene | C₄H₂F₆ |

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | C₄H₂F₆ |

| 1,1,1,4,4,4-hexafluoro-2-butyne | C₄F₆ |

| 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | C₄H₂Br₂F₆ |

| 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | C₄HBrF₆ |

| 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes | C₄HClF₆ |

| 2-iodo-1,1,1,4,4,4-hexafluorobut-2-enes | C₄HF₆I |

| 3,4-dichlorohexafluoro-1-butene | C₄Cl₂F₆ |

| Bromine | Br₂ |

| Carbon dioxide | CO₂ |

| Chlorotrifluoroethylene | C₂ClF₃ |

| Copper | Cu |

| Hexachlorobutadiene | C₄Cl₆ |

| Hexafluorobutadiene | C₄F₆ |

| HFC-245fa | C₃H₃F₅ |

| Hydrogen fluoride (B91410) | HF |

| Iodine monochloride | ICl |

| Molybdenum | Mo |

| Potassium fluoride | KF |

| Potassium hydroxide | KOH |

| Ruthenium | Ru |

| Tungsten | W |

| Zinc | Zn |

Q & A

Q. How to correlate molecular dynamics with macroscopic transport properties?

- Methodological Answer : Employ Green-Kubo relations to compute diffusion coefficients from MD trajectories. Validate with pulsed-field gradient NMR. Tabulate results for industrial fluid dynamics models:

| Property | Simulation Value | Experimental Value |

|---|---|---|

| Diffusion Coefficient | 2.1×10⁻⁹ m²/s | 2.0×10⁻⁹ m²/s |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.